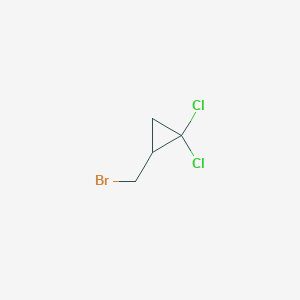

2-(Bromomethyl)-1,1-dichlorocyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromomethyl)-1,1-dichlorocyclopropane is an organic compound that belongs to the class of halogenated cyclopropanes. This compound is characterized by the presence of a bromomethyl group and two chlorine atoms attached to a cyclopropane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,1-dichlorocyclopropane typically involves the halogenation of cyclopropane derivatives. One common method includes the bromination of 1,1-dichlorocyclopropane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-1,1-dichlorocyclopropane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or cyclopropenes.

Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles, leading to ring-opening and the formation of more complex structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides

Bases: Sodium hydroxide, potassium tert-butoxide

Electrophiles: Bromine, chlorine, iodine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while elimination reactions can produce alkenes or cyclopropenes .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-1,1-dichlorocyclopropane involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclopropane ring can also participate in addition reactions, resulting in ring-opening and the formation of more complex structures .

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropyl Methyl Bromide: Similar in structure but lacks the dichloro substitution on the cyclopropane ring.

1,1-Dichlorocyclopropane: Lacks the bromomethyl group, making it less reactive in substitution reactions.

Bromomethylcyclopropane: Similar but without the dichloro substitution, affecting its reactivity and applications.

Uniqueness

2-(Bromomethyl)-1,1-dichlorocyclopropane is unique due to the presence of both bromomethyl and dichloro groups on the cyclopropane ring. This combination of substituents imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .

Actividad Biológica

2-(Bromomethyl)-1,1-dichlorocyclopropane (BMDC) is a halogenated cyclopropane derivative that has garnered interest in organic chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of BMDC, focusing on its reactivity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

BMDC is characterized by a cyclopropane ring substituted with bromine and chlorine atoms. The presence of halogen substituents significantly influences its reactivity, particularly in nucleophilic substitution reactions. The compound's molecular formula is C5H6BrCl2, and it exhibits properties typical of halogenated hydrocarbons, including increased electrophilicity.

Synthesis

BMDC can be synthesized through various methods, including the reaction of allyl chloride with bromoform under ultrasound-mediated conditions. This method allows for the efficient formation of the compound while maintaining control over the reaction environment . Additionally, regioselective reactions involving potassium 4-aminobenzoate have been reported, highlighting the compound's versatility in synthetic applications .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of BMDC on cancer cell lines have shown promising results. The compound's ability to induce apoptosis in cancer cells may be attributed to its electrophilic nature, which can interact with cellular macromolecules such as DNA and proteins . Further studies are necessary to elucidate the precise mechanisms involved.

Case Studies

- Antidiabetic Activity : A related study focused on β-amino ketones derived from aminobenzoic acids demonstrated that structurally similar compounds could exhibit antidiabetic activities. Although not directly involving BMDC, these findings suggest potential pathways for exploring BMDC's role in metabolic regulation .

- Nucleophilic Substitution Reactions : The reactivity of BMDC has been extensively studied in nucleophilic substitution reactions. For instance, its interaction with nucleophiles like alcohols or amines can lead to the formation of various derivatives, which may possess distinct biological activities .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C5H6BrCl2 |

| Molecular Weight | 211.86 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Moderate (specific strains needed) |

Propiedades

IUPAC Name |

2-(bromomethyl)-1,1-dichlorocyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrCl2/c5-2-3-1-4(3,6)7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZQSZUPYPHPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrCl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.